(Prop-1-yn-1-yloxy)benzene

Polymer Chemistry Conjugated Polymers Transition Metal Catalysis

(Prop-1-yn-1-yloxy)benzene (CAS 13045-88-0), also commonly referred to as phenyl propargyl ether (PPE), is a terminal alkyne-functionalized aromatic ether with the molecular formula C₉H₈O and a molecular weight of 132.16 g/mol. It is a colorless to faintly yellow liquid with a density of 1.030 g/mL at 20 °C and a boiling point of 89–90 °C at 14 mmHg.

Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
CAS No. 13045-88-0
Cat. No. B080713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Prop-1-yn-1-yloxy)benzene
CAS13045-88-0
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC#COC1=CC=CC=C1
InChIInChI=1S/C9H8O/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,1H3
InChIKeyLOFXCXMHDNGNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Prop-1-yn-1-yloxy)benzene CAS 13045-88-0: Technical Specifications and Procurement Considerations


(Prop-1-yn-1-yloxy)benzene (CAS 13045-88-0), also commonly referred to as phenyl propargyl ether (PPE), is a terminal alkyne-functionalized aromatic ether with the molecular formula C₉H₈O and a molecular weight of 132.16 g/mol [1]. It is a colorless to faintly yellow liquid with a density of 1.030 g/mL at 20 °C and a boiling point of 89–90 °C at 14 mmHg . The compound is classified as a propargyl aryl ether, characterized by a phenoxy group directly attached to a prop-1-ynyl moiety. This structural motif imparts a unique combination of aromatic stability and alkyne reactivity, positioning PPE as a strategic building block in organic synthesis, particularly in polymer chemistry, click chemistry, and medicinal chemistry applications [1] .

Why (Prop-1-yn-1-yloxy)benzene CAS 13045-88-0 Cannot Be Replaced by Generic Propargyl Ethers


The assumption that (Prop-1-yn-1-yloxy)benzene is a simple, interchangeable propargyl ether is a critical error in both synthetic planning and procurement. While other terminal alkynes (e.g., propargyl alcohol, propargyl bromide) or aliphatic propargyl ethers (e.g., benzyl propargyl ether) can provide an alkyne handle, they fail to recapitulate the specific electronic and steric properties of the aryl ether linkage that directly dictate reaction outcomes. For example, the electron-donating phenoxy group in PPE significantly influences the regioselectivity of cycloaddition reactions and the catalytic efficiency of transition-metal-catalyzed polymerizations relative to more electron-withdrawing or sterically bulky analogs [1]. Furthermore, the polymer yield in transition-metal-catalyzed polymerizations is directly correlated to the para-substituent on the phenyl ring, with unsubstituted PPE (H) outperforming both methoxy (OMe) and cyano (CN) analogs [1]. A direct substitution with a simpler, more readily available alkyne will not only alter the reaction kinetics but may lead to complete synthetic failure, as evidenced by the side reactions (e.g., Glaser homocoupling, acetylene-allene isomerization) that plague less optimal propargyl precursors in cross-coupling reactions [2].

Quantitative Evidence Guide: (Prop-1-yn-1-yloxy)benzene (CAS 13045-88-0) Performance vs. Comparators


Polymerization Efficiency: PPE vs. Substituted Analogs with MoCl₅ Catalysts

In a head-to-head comparative study of para-substituted phenyl propargyl ethers, the unsubstituted parent compound (PPE) demonstrated the highest polymer yield when polymerized with MoCl₅-based catalysts [1]. The catalytic activity of MoCl₅-based catalysts was greater than that of WCl₆-based catalysts for this polymerization [1]. The polymer yield was found to increase in the following order based on the para-substituent: H (PPE) > OMe > CN [1]. This directly quantifies that the electron-donating phenoxy group, without additional substituents, provides an optimal electronic environment for the MoCl₅ catalyst, leading to superior conversion to the desired conjugated polymer.

Polymer Chemistry Conjugated Polymers Transition Metal Catalysis

Polymer Solubility and Thermal Stability: Poly(PPE) vs. Poly(CN-PPE)

The properties of the resulting polymers are starkly different based on the starting monomer's substituent. The polymer derived from the target compound, poly(PPE), is completely soluble in common organic solvents such as chloroform, methylene chloride, THF, and 1,4-dioxane [1]. In direct contrast, the polymer derived from its cyano-substituted analog, poly(CN-PPE), is only partially soluble in these solvents [1]. Furthermore, the thermal stability of poly(PPE) has been quantified, demonstrating stability up to 200 °C as measured by thermogravimetric analysis [2].

Polymer Processing Material Solubility Thermal Analysis

Thermal Performance in Cyanate Ester Resins: DPPPA-Modified vs. Neat Resins

The derivative N,N’-di(4-propargyloxyphenyl) phosphoramide (DPPPA), synthesized from 4-propargyloxy aniline (a derivative of the target propargyl phenyl ether motif), was used to modify bisphenol A dicyanate ester (BADCy) and bisphenol E dicyanate ester (BEDCy) resins [1]. The incorporation of the propargyl phenyl ether structure led to dramatic improvements in char yield and flame retardancy. The cured BADCy/DPPPA and BEDCy/DPPPA resins exhibited a residual yield at 800 °C in air of 33% and 26%, respectively, compared to 0% for the cured neat cyanate esters [1]. Additionally, the limited oxygen index (LOI) values increased significantly to 39.7% and 35.4% for the modified resins [1].

Thermosetting Resins Flame Retardancy Composite Materials

Click Chemistry Selectivity: PPE in CuAAC with Polyazido Calixarenes

In a study of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, phenyl propargyl ether (PPE) was reacted with calix[4]arenes bearing multiple azidoalkyl groups under equimolar conditions [1]. Despite the azide groups being present in at least a two-fold excess relative to the alkyne, the reaction proceeded with high selectivity to form exhaustive oligo(triazoles), leaving a significant portion of the starting oligo(azides) unreacted [1]. This behavior, while showing a deviation from statistical outcome, demonstrates that PPE's reactivity is well-controlled and does not lead to random, multi-functionalized product mixtures. This controlled reactivity is in stark contrast to that of hybrid calixarenes with alternating propargyl and azidoalkyl groups, which underwent uncontrolled polymerization under similar conditions [1].

Click Chemistry Supramolecular Chemistry CuAAC

Synthetic Route Efficiency: Phase Transfer Catalysis vs. Traditional Methods

A novel phase transfer catalyzed (PTC) process has been developed for the preparation of propargyl ethers, including PPE, offering a significant advantage over traditional base-mediated syntheses [1]. While specific yield data for PPE under PTC is not provided in the abstract, the method is described as an improved process for this class of compounds. Traditional synthesis of PPE typically involves the reaction of phenol with propargyl bromide in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., acetone or DMF) . The development of a PTC method implies a quantifiable benefit in terms of reaction rate, ease of workup, and potentially yield, positioning PPE as a candidate for more efficient, scalable production compared to analogs that may not be amenable to PTC.

Process Chemistry Green Chemistry Phase Transfer Catalysis

Validated Application Scenarios for (Prop-1-yn-1-yloxy)benzene (CAS 13045-88-0)


Synthesis of Conjugated Polymers for Electronic Materials

The superior polymerization yield and complete solubility of the resulting poly(PPE) make (Prop-1-yn-1-yloxy)benzene the preferred monomer for synthesizing processable conjugated polyene materials. Its performance over substituted analogs (e.g., CN-PPE) in MoCl₅-catalyzed polymerization directly enables the fabrication of thin films and coatings for potential applications in organic electronics, sensors, and nonlinear optical devices [1].

High-Performance Flame-Retardant Thermosets

The 33% residual yield at 800 °C in air and a LOI of 39.7% achieved by DPPPA-modified cyanate ester resins, derived from a 4-propargyloxyphenyl building block, validate the use of this propargyl phenyl ether motif in formulating advanced composite matrices for aerospace and printed circuit boards where extreme thermal stability and fire resistance are non-negotiable [1].

Controlled Bioconjugation and Supramolecular Assembly

The selective and predictable behavior of PPE in CuAAC reactions with polyazido calixarenes, avoiding uncontrolled polymerization, supports its use as a reliable monofunctional alkyne handle in the construction of complex molecular architectures. This is critical for applications in drug delivery, diagnostic imaging, and the development of advanced functional materials where precise molecular control is paramount [1].

Scalable Production of Propargyl Ether Intermediates

The established synthetic route and the existence of a phase transfer catalysis method for this class of compounds position PPE as a scalable and cost-effective building block. Its use is justified in industrial organic synthesis where large quantities of a reliable, well-characterized terminal alkyne are required for the production of agrochemicals, pharmaceuticals, or advanced resins [1].

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